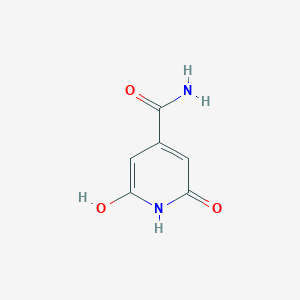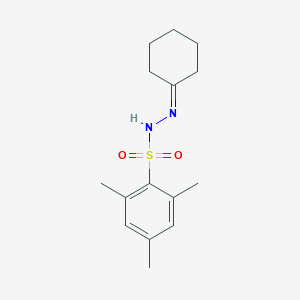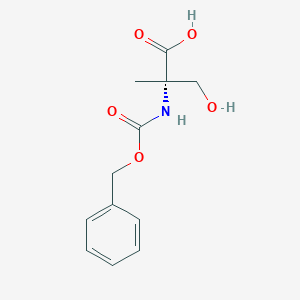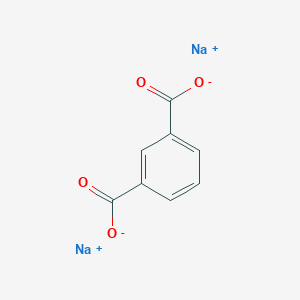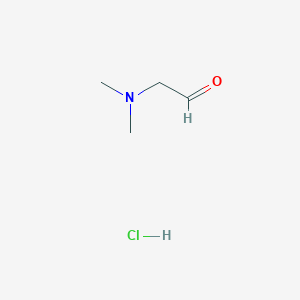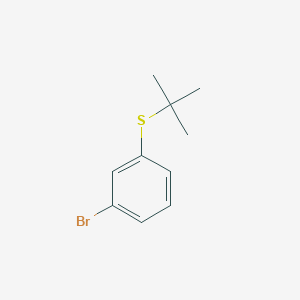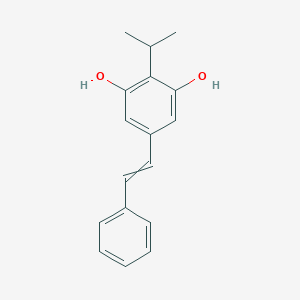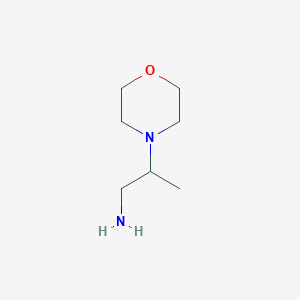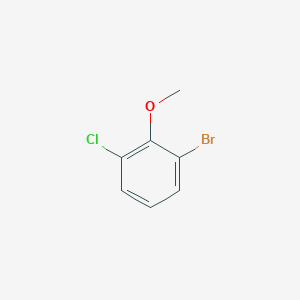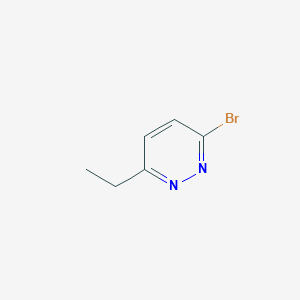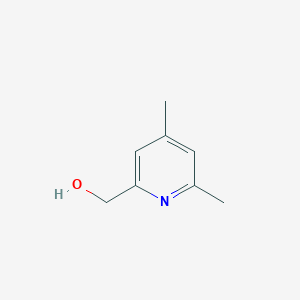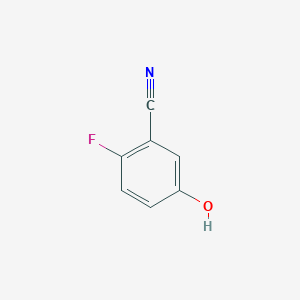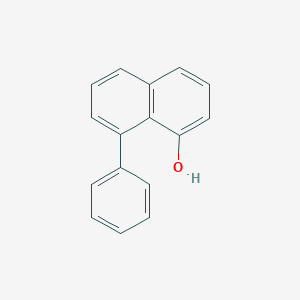
8-Phenylnaphthalen-1-ol
Descripción general
Descripción
8-Phenylnaphthalen-1-ol is a chemical compound that belongs to the family of naphthalene derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Métodos De Preparación
The synthesis of 8-Phenylnaphthalen-1-ol can be achieved through various methods. One notable method involves the selective electrophilic cyclization of ortho-carbonylarylacetylenols. This process employs ortho-alkynylarylkenones as common substrates, which can be prepared by Sonogashira coupling between 2-haloarylacetophenone and pent-4-yn-1-ol derivatives . The reaction is conducted in methyl trimethylacetate solvent, predominantly producing the 2-phenylnaphthalen-1-ol product through 6-endo-dig cyclization . Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions for large-scale production.
Análisis De Reacciones Químicas
8-Phenylnaphthalen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized to form naphthoquinone, an important core structure of bioactive and natural product compounds.
Reduction: Reduction reactions can modify the aromatic ring structure, leading to different derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring, enhancing its chemical properties.
Major products formed from these reactions include naphthoquinone and other naphthalene derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
8-Phenylnaphthalen-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Phenylnaphthalen-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo electrophilic substitution and other reactions, leading to the formation of bioactive derivatives. These derivatives can interact with specific enzymes and receptors, modulating various biological processes .
Comparación Con Compuestos Similares
8-Phenylnaphthalen-1-ol can be compared with other similar compounds, such as:
2-Phenylnaphthalen-1-ol: Similar in structure but differs in the position of the phenyl group.
Cyclopenta[a]naphthalenol: Formed through a different cyclization process and has distinct chemical properties.
Naphthalen-1-amine derivatives: These compounds have different functional groups attached to the naphthalene ring, leading to varied applications and properties.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and the formation of diverse derivatives with significant biological and industrial relevance.
Propiedades
IUPAC Name |
8-phenylnaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPPOYMDNZEHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577184 | |
| Record name | 8-Phenylnaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129957-20-6 | |
| Record name | 8-Phenylnaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



